molecular formula C26H35ClN2O2 B12003963 N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide CAS No. 767302-17-0

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide

Cat. No.: B12003963
CAS No.: 767302-17-0
M. Wt: 443.0 g/mol
InChI Key: XGEYQQRMJWBNFA-VFCFBJKWSA-N
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Description

N-[(E)-[4-[(4-Chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide is a Schiff base derivative characterized by:

  • Core structure: A 4-[(4-chlorophenyl)methoxy]phenyl group linked to an imine (methylideneamino) moiety.
  • Substituent: A dodecanamide (C₁₂H₂₅CONH-) chain attached to the imine nitrogen.
    This compound’s structural uniqueness lies in its long aliphatic chain, which enhances lipophilicity and may influence membrane permeability and pharmacokinetic properties.

Properties

CAS No.

767302-17-0

Molecular Formula

C26H35ClN2O2

Molecular Weight

443.0 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide

InChI

InChI=1S/C26H35ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-26(30)29-28-20-22-14-18-25(19-15-22)31-21-23-12-16-24(27)17-13-23/h12-20H,2-11,21H2,1H3,(H,29,30)/b28-20+

InChI Key

XGEYQQRMJWBNFA-VFCFBJKWSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide involves the condensation of two key components: 4-chloroaniline and 2-pyridinecarboxaldehyde. Here’s a step-by-step process:

    Formation of Intermediate:

Industrial Production:: Industrial-scale production methods may involve modifications of the laboratory synthesis, optimizing yield and purity.

Chemical Reactions Analysis

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes may alter its structure or properties.

    Substitution: Substituting specific functional groups can yield derivatives with distinct properties.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.

Scientific Research Applications

Chemistry::

    Catalysis: N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide may serve as a catalyst or ligand in organic transformations.

    Materials Science: Its unique structure could inspire novel materials.

Biology and Medicine::

    Drug Development: Researchers explore its potential as a drug candidate due to its structural features.

    Bioconjugation: It can be used for targeted drug delivery or imaging.

Industry::

    Polymer Chemistry: Incorporating it into polymers may enhance material properties.

    Surfactants: Its amphiphilic nature makes it suitable for surfactant applications.

Mechanism of Action

The precise mechanism remains an active area of research. potential molecular targets and pathways include :

  • Interaction with specific receptors or enzymes.
  • Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Varied Amide/Thiourea Substituents

Compound Name Structural Features Molecular Formula Key Substituents Biological Activity (if available) Synthesis Yield
Target Compound Dodecanamide chain C₃₁H₄₄ClN₂O₂ (est.) Long aliphatic chain (C12) Not reported in evidence N/A
N-(2-Aminoethyl)-N-{4-[(4-chlorophenyl)methoxy]phenyl}-2-(trifluoromethyl)benzamide (Compound 66) Trifluoromethylbenzamide with aminoethyl group C₂₄H₂₁ClF₃N₂O₂ CF₃, NH₂CH₂CH₂- Trypanosoma brucei inhibitor 75%
2-[(4-Chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide Benzamide core with methoxyphenyl group C₂₂H₁₉ClN₂O₃ Methoxybenzamide Not reported N/A
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-iodobenzohydrazide Iodobenzohydrazide substituent C₂₁H₁₆ClIN₂O₂ Iodo, hydrazide Not reported N/A
N-[(E)-[3-[(4-Chlorophenyl)methoxy]phenyl]methylideneamino]-3,4,5-trihydroxybenzamide Trihydroxybenzamide with polar hydroxyl groups C₂₁H₁₇ClN₂O₅ 3,4,5-trihydroxy IC₅₀ = 61,200 nM (SPHK2 inhibition) N/A

Key Observations :

  • Lipophilicity : The target compound’s dodecanamide chain confers higher logP compared to analogues with benzamide (e.g., Compound 66) or polar groups (e.g., trihydroxybenzamide in ). This may enhance passive diffusion but reduce aqueous solubility.
  • Pharmacological Activity: The trifluoromethylbenzamide derivative (Compound 66) shows activity against Trypanosoma brucei, while the trihydroxybenzamide analogue () has moderate SPHK2 inhibition. The target compound’s activity remains uncharacterized in the evidence.

Analogues with Heterocyclic Cores

Compound Name Core Structure Key Features Biological Relevance
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole ring Dimethylamino group, thiazole core Potential antimicrobial activity
4-[(E)-(2-Chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide Naphthalene-diazenyl Hydroxy, diazenyl, methoxy groups Likely a dye or photosensitizer

Comparison :

  • The target compound lacks heterocyclic motifs, which are critical in analogues like thiazole () or naphthalene () derivatives. Heterocycles often improve binding specificity or modulate electronic properties.

Biological Activity

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide is a synthetic organic compound that belongs to the oxamide class. Its structure features a complex arrangement of functional groups, including a chlorophenyl group and an oxamide linkage, which may contribute to its potential biological activities. Although comprehensive data on its biological activity is limited, studies on structurally similar compounds suggest notable pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H23ClN2O2C_{24}H_{23}ClN_2O_2 with a molecular weight of approximately 420.90 g/mol. The compound's structure can be summarized as follows:

Feature Description
Oxamide Linkage Connects the chlorophenyl group with the dodecanamide chain
Chlorophenyl Group Enhances lipophilicity and potential receptor interactions
Methoxy Substituent May influence solubility and biological activity

Biological Activity Overview

While specific studies on this compound are scarce, compounds with similar structural frameworks often exhibit significant biological activities, including:

  • Antimicrobial Properties : Many oxamide derivatives show effectiveness against various bacterial strains.
  • Anticancer Activity : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy.
  • Anti-inflammatory Effects : Compounds with similar functional groups have been reported to reduce inflammation in experimental models.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on related oxamide compounds revealed that they possess substantial antibacterial effects against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
  • Cytotoxicity in Cancer Cells : Research involving structural analogs showed that modifications in the side chains could enhance cytotoxic activity against human cancer cell lines. For instance, derivatives with a chlorophenyl group were noted for their ability to induce apoptosis in tumor cells.
  • Inflammation Reduction : Similar compounds have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may also exhibit anti-inflammatory properties.

Comparative Analysis with Related Compounds

The following table summarizes findings from studies on compounds structurally related to this compound:

Compound Name Biological Activity Notes
N-(3-bromophenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamideAntimicrobial, anticancerPresence of bromine enhances reactivity
2-[2-(4-chlorobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamideAnticancerDifferent linkage type (hydrazone)
(E)-1,5-bis(2-chlorobenzylidene)thiocarbonohydrazideAnticancerContains thiocarbon group enhancing activity

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